

Boc-Ser-OMe: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Boc-Ser-OMe**

Cat. No.: **B558210**

[Get Quote](#)

Introduction

N-(tert-Butoxycarbonyl)-L-serine methyl ester, commonly abbreviated as **Boc-Ser-OMe**, is a pivotal amino acid derivative extensively utilized in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug development. Its structure incorporates a tert-Butoxycarbonyl (Boc) protecting group on the amine and a methyl ester on the carboxyl group of L-serine. This dual protection strategy allows for controlled and sequential peptide bond formation, making it an indispensable building block for the synthesis of complex peptides and peptidomimetics. This guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of **Boc-Ser-OMe** for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Data

Boc-Ser-OMe is characterized by specific physical and chemical properties that are critical for its handling, storage, and application in chemical syntheses. These properties are summarized in the table below.

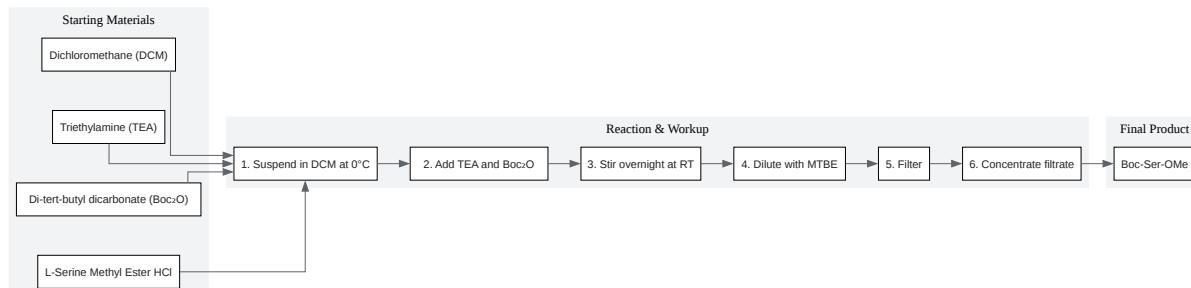
Property	Value	Reference
Molecular Formula	C ₉ H ₁₇ NO ₅	[1] [2] [3]
Molecular Weight	219.23 g/mol	[4] [5] [6] [7]
CAS Number	2766-43-0	[1] [4] [5]
Appearance	Colorless to yellow liquid or oil	[1]
Density	1.082 g/mL at 25 °C	[1] [4] [5]
Refractive Index (n _{20/D})	1.452	[1] [4] [5]
Optical Activity ([α] _{20/D})	-18°, c = 5 in methanol	[1] [4] [5]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water.	[1]
Flash Point	>230 °F (>110 °C)	[1] [4]
Storage Temperature	Room Temperature, Sealed in dry, Keep in dark place	[1] [2]

Synthesis of Boc-Ser-OMe

The synthesis of **Boc-Ser-OMe** is a standard procedure in organic chemistry, typically involving the protection of the amino group of L-serine methyl ester.

Experimental Protocol: Synthesis from L-Serine Methyl Ester Hydrochloride

This protocol outlines a common method for the preparation of **Boc-Ser-OMe**.[\[1\]](#)


Materials:

- L-serine methyl ester hydrochloride
- Di-tert-butyl dicarbonate (Boc₂O)

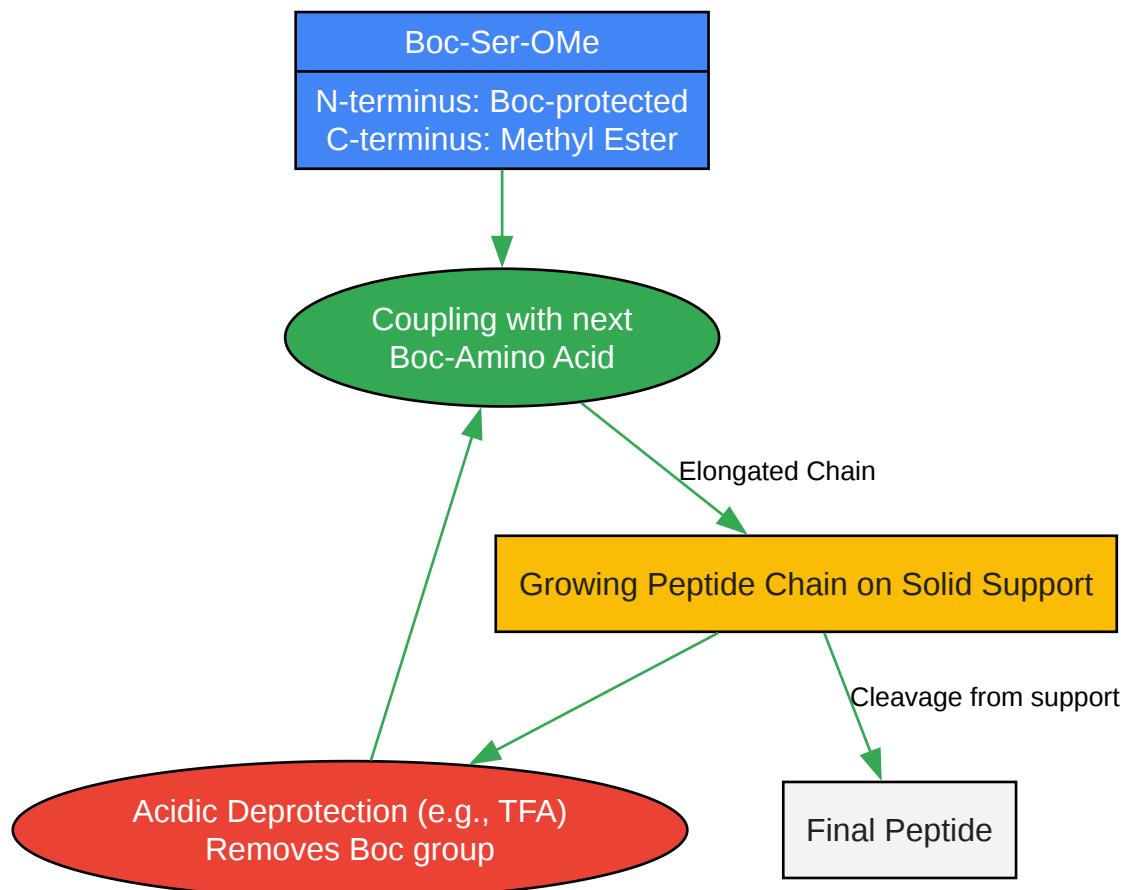
- Triethylamine (TEA)
- Dichloromethane (DCM)
- Methyl tert-butyl ether (MTBE)

Procedure:

- Suspend crude L-serine methyl ester hydrochloride (0.29 mol) in dichloromethane (200 mL) in a reaction vessel.
- Cool the suspension to 0°C using an ice bath.
- Slowly add triethylamine (79 mL, 0.57 mol) to the mixture, followed by the addition of di-tert-butyl dicarbonate (68 g, 0.31 mol).
- Remove the cooling bath and allow the reaction mixture to stir at room temperature overnight.
- Dilute the reaction mixture with methyl tert-butyl ether (300 mL).
- Filter the mixture to remove any precipitated salts.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- The product can be further purified by column chromatography if necessary.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Boc-Ser-OMe**.


Applications in Research and Drug Development

Boc-Ser-OMe is a versatile building block with significant applications in the synthesis of peptides and other biologically active molecules.

Peptide Synthesis

The primary application of **Boc-Ser-OMe** is in Boc solid-phase peptide synthesis (SPPS).^{[4][5][7]} The Boc group provides a robust, acid-labile protecting group for the N-terminus, while the methyl ester protects the C-terminus. This allows for the sequential addition of amino acids to a growing peptide chain. The hydroxyl group of the serine residue can be further protected if necessary to prevent side reactions during peptide coupling.

The use of Boc-protected amino acids like **Boc-Ser-OMe** is fundamental in classical peptide synthesis and remains a key strategy in creating peptides with enhanced stability, specific biological activity, and improved solubility.[8][9]

[Click to download full resolution via product page](#)

Caption: Role of **Boc-Ser-OMe** in solid-phase peptide synthesis.

Development of Novel Therapeutics

Beyond standard peptide synthesis, **Boc-Ser-OMe** serves as a precursor for more complex molecules. It is used in the preparation of Tn antigen, a tumor-associated carbohydrate antigen, which is a target for cancer vaccines.[1] Additionally, it is a component in the synthesis of novel biomedical polymers that incorporate serine and threonine side groups.[1]

The D-enantiomer, Boc-D-Serine methyl ester, is particularly significant in the development of drugs targeting neurological disorders.[10] D-serine acts as a co-agonist at NMDA receptors, making it a key target for therapies aimed at improving cognitive function and synaptic

plasticity.[10] The Boc protection allows for controlled synthesis and modification, facilitating the creation of highly pure drug intermediates with potentially improved pharmacokinetic profiles.[8] [10]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **Boc-Ser-OMe** may cause skin irritation, serious eye irritation, and respiratory irritation.[1][6]

Precautionary Statements:

- Wear protective gloves, eye protection, and face protection.
- Avoid breathing vapors.
- If inhaled, remove person to fresh air and keep comfortable for breathing.
- If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this chemical in a well-ventilated area and to consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boc-L-serine methyl ester | 2766-43-0 [chemicalbook.com]
- 2. 2766-43-0|Boc-Ser-OMe|BLD Pharm [bldpharm.com]
- 3. BOC-SERINE-OME [chembk.com]
- 4. Boc-Ser-OMe 95 2766-43-0 [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. N-Boc-L-serine methyl ester | C9H17NO5 | CID 7019177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Boc-Ser-OMe 95 2766-43-0 [sigmaaldrich.com]
- 8. nbinfo.com [nbinfo.com]
- 9. aapep.bocsci.com [aapep.bocsci.com]
- 10. nbinfo.com [nbinfo.com]
- To cite this document: BenchChem. [Boc-Ser-OMe: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b558210#molecular-weight-and-formula-of-boc-ser-ome]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com